N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide
Overview
Description
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H14N2O2S2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibition and Antibacterial Activity
A study detailed the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reactions. These compounds exhibited potent urease inhibition and hemolytic activities, suggesting potential applications in developing treatments against infections caused by urease-producing bacteria. The compound 5-Phenylthiophene-2-sulfonamide showed the highest urease inhibition activity. Additionally, the antibacterial activities of these derivatives were investigated, indicating their potential as antibacterial agents (Noreen et al., 2017).
Selective Detection of Thiophenols
A reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols was developed, showcasing applications in environmental and biological sciences. This probe offers a highly sensitive and selective technique for detecting toxic benzenethiols, crucial for chemical, biological, and environmental safety (Wang et al., 2012).
Tautomeric Behavior Investigation
The tautomeric forms of sulfonamide derivatives were explored using spectroscopic methods, providing insights into the pharmaceutical and biological activities of these compounds. This research aids in understanding the molecular conformation critical for the development of therapeutic agents (Erturk et al., 2016).
Carbonic Anhydrase Inhibition
A series of thiophene-2-sulfonamides demonstrated potent inhibition of carbonic anhydrase, a crucial enzyme in various physiological processes. These findings have implications for developing novel drugs for conditions such as glaucoma, where controlling intraocular pressure is essential (Barnish et al., 1981).
Electrochemical Applications
New thiophene derivatives with electrochemically cleavable sulfonamide groups were synthesized, offering insights into the design of materials for solid-phase electrosynthesis. This research highlights the potential for developing advanced materials with specific electrochemical properties (Dubey et al., 1999).
Properties
IUPAC Name |
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-9(13)10-5-2-3-6-11(10)14-18(15,16)12-7-4-8-17-12/h2-9,14H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRJWGSFMWJQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.